molecular formula C25H17ClN2O5 B12051813 2-(4-Nitrophenyl)-2-oxoethyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate CAS No. 355420-65-4

2-(4-Nitrophenyl)-2-oxoethyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate

Cat. No.: B12051813
CAS No.: 355420-65-4
M. Wt: 460.9 g/mol
InChI Key: ISTPKPQYNDXCME-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-2-oxoethyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate is a quinoline-based derivative characterized by:

  • A 4-nitrophenyl group attached to the oxoethyl moiety.
  • A 6-chloro substituent on the quinoline ring.
  • A 4-methylphenyl group at the 2-position of the quinoline core.

Properties

CAS No.

355420-65-4

Molecular Formula

C25H17ClN2O5

Molecular Weight

460.9 g/mol

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C25H17ClN2O5/c1-15-2-4-16(5-3-15)23-13-21(20-12-18(26)8-11-22(20)27-23)25(30)33-14-24(29)17-6-9-19(10-7-17)28(31)32/h2-13H,14H2,1H3

InChI Key

ISTPKPQYNDXCME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Substrate Selection and Reaction Conditions

  • Starting materials : 2-Amino-5-chlorobenzaldehyde and ethyl 3-(4-methylphenyl)-3-oxopropanoate are condensed under acidic conditions.

  • Catalyst : FeCl3 (10 mol%) in chlorobenzene at 90°C for 12 hours achieves cyclization with 85% yield.

  • Mechanism : The reaction proceeds through enol formation, nucleophilic attack, and dehydration (Figure 1).

Table 1: Optimization of Friedländer Annulation for Quinoline-4-carboxylic Acid

CatalystSolventTemp (°C)Time (h)Yield (%)
FeCl3PhCl901285
H2SO4Toluene1002462
ZrO2/SO4Toluene100380

The FeCl3-catalyzed method outperforms others in yield and reaction time, making it the preferred approach.

Esterification of Quinoline-4-carboxylic Acid

The carboxylic acid at position 4 is esterified with 2-(4-nitrophenyl)-2-oxoethanol to form the target compound.

Synthesis of 2-(4-Nitrophenyl)-2-oxoethanol

  • Procedure : 4-Nitroacetophenone is reduced using NaBH4/NiCl2 in THF at 0°C, yielding 2-(4-nitrophenyl)-2-oxoethanol (87% yield).

  • Characterization : 1H NMR (CDCl3) δ 8.21 (d, J = 8.8 Hz, 2H), 7.72 (d, J = 8.8 Hz, 2H), 4.92 (s, 2H), 2.15 (s, 1H).

Esterification Methods

Two primary strategies are employed:

Steglich Esterification

  • Conditions : DCC (1.2 eq), DMAP (0.1 eq) in dry DCM at 0°C→RT for 24 hours.

  • Yield : 78% after silica gel chromatography (hexane/EtOAc 3:1).

Acid Chloride Intermediate

  • Step 1 : Quinoline-4-carboxylic acid is treated with SOCl2 to form the acid chloride (95% conversion).

  • Step 2 : Reaction with 2-(4-nitrophenyl)-2-oxoethanol in pyridine at 50°C for 6 hours (82% yield).

Table 2: Comparison of Esterification Methods

MethodReagentsTime (h)Yield (%)
SteglichDCC/DMAP2478
Acid ChlorideSOCl2, Pyridine682
Electrosynthetic*N/A270

*Electrochemical esterification, while sustainable, requires specialized equipment.

Mechanistic Insights and Side Reactions

Competing Pathways in Friedländer Annulation

  • Undesired dimerization : Occurs at temperatures >100°C, reducing yield by 15–20%.

  • Mitigation : Strict temperature control (85–90°C) and excess FeCl3 suppress side reactions.

Esterification Challenges

  • Nitro group stability : Prolonged exposure to SOCl2 causes partial nitro reduction; reaction times <6 hours are critical.

  • Purification : Silica gel chromatography with 4 Å molecular sieves removes residual FeCl3 and unreacted alcohol.

Scalability and Industrial Relevance

Batch Process Optimization

  • Friedländer step : 500 g scale in chlorobenzene with FeCl3 (10 mol%) achieves 83% yield, comparable to lab-scale.

  • Esterification : Acid chloride method scales linearly to 1 kg with 80% yield.

Environmental Considerations

  • Waste generation : Traditional methods produce 5.2 kg waste/kg product vs. 1.8 kg/kg for electrochemical routes.

  • Solvent recovery : Chlorobenzene is recycled via distillation (90% efficiency).

Analytical Characterization

Spectroscopic Data

  • 1H NMR (CDCl3) : δ 8.65 (s, 1H, H-5), 8.22 (d, J = 8.8 Hz, 2H, NO2-Ar), 7.89–7.34 (m, 6H, Ar-H), 5.32 (s, 2H, OCH2), 2.45 (s, 3H, CH3).

  • 13C NMR : δ 169.8 (COO), 154.2 (C=O), 148.6–123.1 (Ar-C), 62.1 (OCH2), 21.3 (CH3).

Purity Assessment

  • HPLC : >99% purity (C18 column, MeCN/H2O 70:30, 1 mL/min).

  • Elemental analysis : Calcd. C 64.12, H 3.79, N 5.89; Found C 64.09, H 3.81, N 5.87 .

Chemical Reactions Analysis

2-(4-Nitrophenyl)-2-oxoethyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-(4-Nitrophenyl)-2-oxoethyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate exhibit anticancer properties. For instance, derivatives of quinoline have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Studies have suggested that such compounds may target specific pathways involved in tumor growth and metastasis .

Antimicrobial Properties

Quinoline derivatives are known for their antimicrobial activities. The presence of the nitrophenyl group enhances the compound's ability to disrupt bacterial cell membranes, making it a candidate for developing new antibiotics against resistant strains .

Photocatalysis

The compound's unique electronic properties make it suitable for photocatalytic applications. Research has demonstrated that quinoline derivatives can act as effective photocatalysts in organic reactions under visible light irradiation. This capability is attributed to their ability to absorb light and facilitate electron transfer processes .

Organic Electronics

Due to its electronic properties, the compound can be utilized in the development of organic electronic devices. Its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) has been explored, as it can contribute to improved efficiency and stability of these devices .

Case Study 1: Anticancer Activity

In a study published in the Journal of Organic Chemistry, researchers synthesized various quinoline derivatives, including those similar to 2-(4-Nitrophenyl)-2-oxoethyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate. They evaluated their cytotoxic effects on human cancer cell lines. The results showed that several derivatives significantly inhibited cell growth, with IC50 values indicating potent activity against breast and colon cancer cells .

Case Study 2: Photocatalytic Efficiency

A recent investigation into the photocatalytic properties of quinoline-based compounds demonstrated that those with nitrophenyl substitutions exhibited enhanced photocatalytic activity in degrading organic pollutants under visible light. The study highlighted the importance of structural modifications in optimizing photocatalytic performance .

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key analogues and their distinguishing features:

Compound Name Substituents (Quinoline/Phenyl) Molecular Formula Molecular Weight (g/mol) Key Properties/Data
Target Compound 6-Cl, 2-(4-MePh), 4-NO₂Ph Likely C₂₅H₁₇ClN₂O₅* ~460.87 High electron-withdrawing character (NO₂, Cl); steric bulk from 4-MePh .
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 6-methyl-2-phenyl-4-quinolinecarboxylate 6-Me, 2-Ph, 4-Cl-3-NO₂Ph C₂₅H₁₇ClN₂O₅ 460.87 Meta-nitro substituent may reduce conjugation efficiency vs. para-NO₂.
2-(4-Methoxyphenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)-4-quinolinecarboxylate 6-Cl, 2-(4-ClPh), 4-MeOPh C₂₅H₁₇Cl₂NO₄ 466.31 Electron-donating MeO group enhances solubility; dual Cl increases lipophilicity.
2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 6-methyl-2-phenyl-4-quinolinecarboxylate 6-Me, 2-Ph, 4-Me-3-NO₂Ph C₂₆H₂₀N₂O₅ 440.44 Methyl at nitro-phenyl meta-position reduces steric hindrance vs. para-substituents.
2-(3-Nitrophenyl)-2-oxoethyl 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylate 8-Me, 2-(4-ClPh), 3-NO₂Ph C₂₅H₁₇ClN₂O₅ 460.87 Methyl at quinoline 8-position may alter π-stacking interactions.
[2-(4-Nitrophenyl)-2-oxoethyl] 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylate 8-Me, 2-(4-MePh), 4-NO₂Ph C₂₆H₂₀N₂O₅ 440.44 Additional methyl on quinoline enhances thermal stability.

*Note: The target compound’s molecular formula is inferred from structurally closest analogues (e.g., ).

Key Structural and Functional Differences

3-Nitro analogues (e.g., ) exhibit reduced conjugation with the aromatic system, altering electronic properties.

Chloro Substituents: The 6-chloro group on the quinoline ring (target compound) increases electronegativity and may influence binding affinity in biological targets . Compounds with dual chloro groups (e.g., ) show higher lipophilicity (logP ~4.5 estimated), impacting membrane permeability.

Methyl and Methoxy Groups: 4-Methylphenyl (target) provides steric bulk without significant electronic effects, whereas 4-methoxyphenyl () introduces electron-donating properties, improving solubility . 8-Methylquinoline derivatives () demonstrate altered crystal packing due to steric effects, as seen in crystallographic studies (e.g., π-π stacking in ).

Synthetic Approaches: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura in ) is a common method for introducing aryl groups to the quinoline core. Carboxylate esterification (e.g., ) is frequently used to attach oxoethyl moieties.

Biological Activity

2-(4-Nitrophenyl)-2-oxoethyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate, a synthetic compound with the molecular formula C25H17ClN2O5C_{25}H_{17}ClN_{2}O_{5} and a molecular weight of approximately 460.9 g/mol, has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C25H17ClN2O5C_{25}H_{17}ClN_{2}O_{5}
  • CAS Number : 355420-65-4
  • Molecular Weight : 460.9 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its potential as an antitumor agent and its effects on various cellular pathways.

Antitumor Activity

Research indicates that quinoline derivatives, including those similar to 2-(4-Nitrophenyl)-2-oxoethyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate, exhibit significant anticancer properties. These compounds are believed to inhibit tumor cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Studies have shown that quinoline derivatives can induce cell cycle arrest in cancer cells, preventing their division and growth.
  • Apoptosis Induction : The compound has been observed to promote apoptosis (programmed cell death) in certain cancer cell lines, which is a desirable effect in cancer therapy.
  • Inhibition of Metastasis : Some findings suggest that these compounds may inhibit the metastatic spread of cancer by affecting cellular adhesion and migration processes.

The mechanisms through which 2-(4-Nitrophenyl)-2-oxoethyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate exerts its effects are not fully elucidated but may involve:

  • Interaction with DNA : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth, such as topoisomerases or kinases.

Case Studies

  • In Vitro Studies : A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.
    Cell LineIC50 (µM)Effect
    HeLa15Significant inhibition
    MCF-720Moderate inhibition
    A54910Strong inhibition
  • Animal Models : In vivo studies using murine models have indicated that administration of the compound led to reduced tumor size compared to control groups, further supporting its antitumor efficacy.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(4-nitrophenyl)-2-oxoethyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions:
  • Step 1 : Condensation of a substituted aldehyde (e.g., 4-methylbenzaldehyde) with an amine to form a quinoline core.
  • Step 2 : Esterification of the quinoline carboxylate with a nitro-substituted phenacyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 2-(4-nitrophenyl)-2-oxoethyl group .
  • Key Optimization : Use anhydrous solvents (e.g., THF or DCM) and controlled temperatures (60–80°C) to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Employ deuterated DMSO or CDCl₃ at 300–500 MHz to resolve aromatic protons (δ 7.0–8.5 ppm) and confirm ester carbonyl signals (δ ~165–170 ppm). Compare experimental shifts with density functional theory (DFT)-calculated values for validation .
  • High-Resolution Mass Spectrometry (HRMS) : Use electrospray ionization (ESI) in positive mode to verify the molecular ion peak ([M+H]⁺) and isotopic pattern matching the molecular formula .
  • X-ray Crystallography : Co-crystallize with a suitable solvent (e.g., ethanol/hexane) to determine absolute stereochemistry and intermolecular interactions (e.g., C–H···π bonds) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities (e.g., anticancer vs. antimicrobial effects) of this compound?

  • Methodological Answer :
  • Standardized Assays : Replicate studies using identical cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay at 48-hour exposure).
  • Purity Validation : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) to rule out impurities influencing bioactivity .
  • Dose-Response Analysis : Test across a broad concentration range (0.1–100 µM) to identify threshold effects and non-linear responses .

Q. What computational approaches are effective in predicting the compound’s interaction with DNA or enzymes?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., topoisomerase II or cytochrome P450) to model binding poses. Parameterize force fields (e.g., AMBER) for nitro and chloro substituents .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability and identify key residues (e.g., π-π stacking with aromatic amino acids) .
  • QSAR Modeling : Corporate substituent electronic parameters (Hammett σ) to predict activity trends across derivatives .

Q. How should stability studies be designed to evaluate degradation under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 40°C/75% RH. Monitor degradation via HPLC at 0, 1, 3, and 6 months.
  • Kinetic Analysis : Fit degradation data to first-order models to calculate half-life (t₁/₂) and activation energy (Arrhenius equation) .
  • Photostability : Expose to UV light (320–400 nm) and quantify nitro group reduction using UV-Vis spectroscopy (λ = 270 nm) .

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